
H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 is a synthetic peptide composed of a sequence of amino acids. This peptide is of interest in various scientific fields due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
The peptide H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this peptide is used as a model compound to study peptide synthesis, folding, and stability. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology
In biological research, this peptide is investigated for its potential role in cellular signaling, protein-protein interactions, and as a substrate for enzymatic studies. It helps in understanding the structure-function relationship of peptides in biological systems.
Medicine
Medically, this peptide is explored for its therapeutic potential. It may act as a drug candidate for treating diseases by modulating specific biological pathways. Its stability and bioactivity make it a promising candidate for drug development.
Industry
In the industrial sector, this peptide is used in the development of peptide-based materials, such as hydrogels and nanomaterials. Its properties are harnessed to create innovative products with applications in biotechnology and materials science.
Mecanismo De Acción
The mechanism of action of H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, triggering a cascade of biochemical events that lead to its observed effects. The pathways involved may include signal transduction, gene expression modulation, and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- H-DL-Ser-DL-xiIle-DL-xiIle-DL-Pro-DL-Ser-Gly-DL-Pro-DL-Leu-DL-Lys-OH
- H-DL-Tyr-DL-Ala-DL-Asp-DL-Ala-DL-xiIle-DL-Phe-DL-xiThr-DL-Asn-DL-Ser-DL-Tyr-DL-Arg-DL-Lys-DL-Val-DL-Leu-Gly-DL-Gln-DL-Leu-DL-Ser-DL-Ala-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Gln-DL-Asp-DL-xiIle-DL-Met-DL-Ser-DL-Arg-NH2
Uniqueness
The uniqueness of H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 lies in its specific amino acid sequence, which imparts distinct structural and functional properties. This sequence determines its stability, bioactivity, and interaction with molecular targets, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C71H124N22O17 |
|---|---|
Peso molecular |
1557.9 g/mol |
Nombre IUPAC |
3-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[5-amino-1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C71H124N22O17/c1-11-40(9)56(93-62(103)44(23-16-17-27-72)86-69(110)57(41(10)12-2)92-59(100)43(73)22-18-28-80-70(76)77)68(109)82-35-54(96)83-48(31-38(5)6)63(104)89-50(33-42-20-14-13-15-21-42)65(106)90-51(34-55(97)98)66(107)85-46(25-26-53(74)95)61(102)88-49(32-39(7)8)64(105)91-52(36-94)67(108)84-45(24-19-29-81-71(78)79)60(101)87-47(58(75)99)30-37(3)4/h13-15,20-21,37-41,43-52,56-57,94H,11-12,16-19,22-36,72-73H2,1-10H3,(H2,74,95)(H2,75,99)(H,82,109)(H,83,96)(H,84,108)(H,85,107)(H,86,110)(H,87,101)(H,88,102)(H,89,104)(H,90,106)(H,91,105)(H,92,100)(H,93,103)(H,97,98)(H4,76,77,80)(H4,78,79,81) |
Clave InChI |
YBOJYGJMKPMNRC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


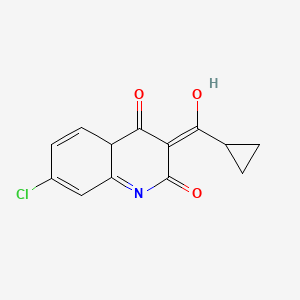
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylpyrazolidin-3-yl]-6-ethylbenzene-1,3-diol](/img/structure/B12354267.png)
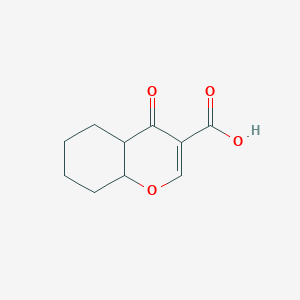
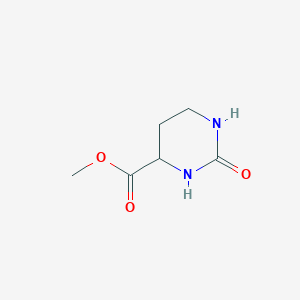

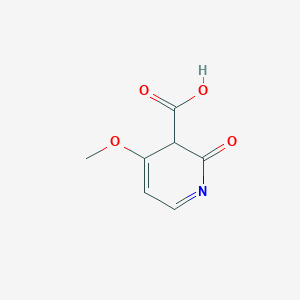
![N-[1-[2-(2-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12354315.png)
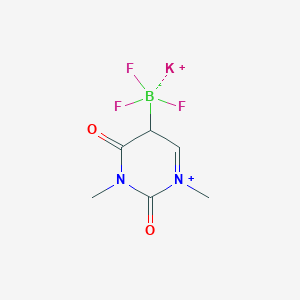
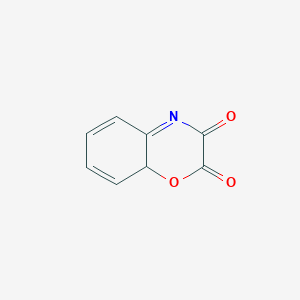

![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12354336.png)
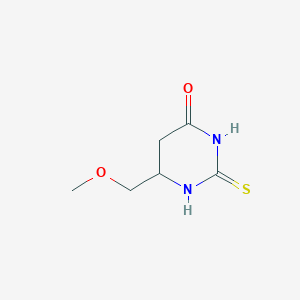

![2-[4-(4-ethoxy-6-oxopiperidin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B12354380.png)
